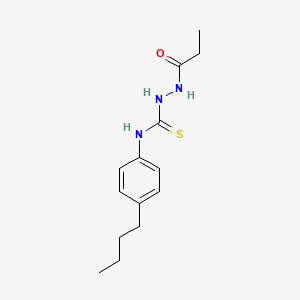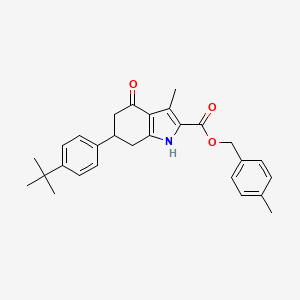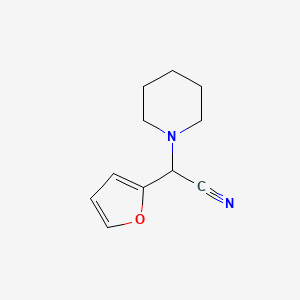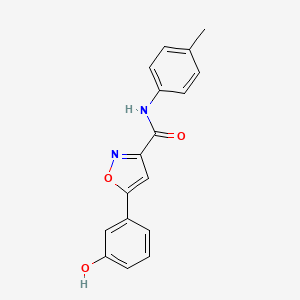
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis N-(4-butylphenyl)-2-propionylhydrazinecarbothioamides and related compounds are synthesized through reactions involving hydrazine derivatives and isothiocyanates. Various methods, including stirring at room temperature, microwave irradiation, and mechanochemical grinding, have been utilized to achieve quantitative yields. These synthesis techniques highlight the versatility and efficiency of producing hydrazinecarbothioamides, which are explored for their biological activities and interactions with enzymes like tyrosinase (Sousa-Pereira et al., 2018).
Molecular Structure Analysis The molecular structures of hydrazinecarbothioamide derivatives exhibit significant variability, influencing their biological activities and interactions. Structural characterizations, including X-ray diffraction and NMR spectroscopy, provide insights into their configurations, tautomeric forms, and potential for forming complexes with metal ions (Jayakumar et al., 2011).
Chemical Reactions and Properties Hydrazinecarbothioamide compounds engage in a variety of chemical reactions, forming complexes with metal ions such as nickel, copper, and zinc. These reactions are crucial for their catalytic properties and potential applications in sensing and catalysis. The reactivity is influenced by the ligands' structure, demonstrating the importance of molecular design in developing functional materials (Tarai & Baruah, 2018).
Physical Properties Analysis The physical properties of hydrazinecarbothioamides, such as solubility, melting points, and crystalline structures, are essential for their practical applications. These properties are determined through various analytical techniques, providing information necessary for the formulation and use of these compounds in different fields (Sivajeyanthi et al., 2017).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and binding affinity to metal ions and biological targets, underline the versatility of hydrazinecarbothioamides. Studies on their coordination chemistry, interaction with biological molecules, and antioxidant activities illustrate the broad spectrum of their functionality and potential applications beyond the scope of this discussion (Orysyk et al., 2013).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Studies have demonstrated the effectiveness of thiosemicarbazides in inhibiting the corrosion of mild steel in acidic media. These compounds, including N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide, adsorb onto the metal surface, forming a protective layer that significantly reduces corrosion rates. The adsorption process follows the Langmuir adsorption isotherm, suggesting a strong and specific interaction between the inhibitor molecules and the metal surface (Ebenso, Isabirye, & Eddy, 2010).
Antioxidant Activity
Hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antioxidant activities. These compounds exhibit excellent antioxidant properties, as evidenced by their ability to scavenge free radicals. This activity is particularly relevant in the development of new therapeutic agents for diseases caused by oxidative stress (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Electrochemical Analysis
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide has been utilized in the modification of carbon paste electrodes to improve the electrochemical detection of epinephrine, demonstrating its role in enhancing analytical methods for the selective determination of biomolecules. This application is vital for developing sensitive and selective sensors for clinical diagnostics (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).
DNA Binding and Antimicrobial Activity
Research has explored the DNA binding capabilities of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, indicating potential applications in antimicrobial and anticancer therapies. These findings suggest that compounds like N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide could play a role in the development of new therapeutic agents (Farghaly, Alnaja, El‐Ghamry, & Shaaban, 2020).
Molecular Modeling and Biological Evaluation
Molecular modeling studies of mixed ligand complexes of Cu(II), Ni(II), and Co(II) based on thiosemicarbazone and 1,10-phenanthroline have provided insights into the structural and electronic factors influencing their biological activities, including antimicrobial effects. These studies aid in understanding the interaction mechanisms at the molecular level, paving the way for the design of more effective compounds (AlJahdali & El-Sherif, 2013).
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-5-6-11-7-9-12(10-8-11)15-14(19)17-16-13(18)4-2/h7-10H,3-6H2,1-2H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBORVQLAWTCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)



![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)
![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)